Cas no 2248399-55-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate structure
2248399-55-3 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate
CAS No:2248399-55-3
MF:C19H14N2O4
Molecular Weight:334.325464725494
CID:6109889
PubChem ID:165905314

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248399-55-3
    • EN300-6517547
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate
    • インチ: 1S/C19H14N2O4/c1-10-7-8-11(2)16-14(10)9-15(20-16)19(24)25-21-17(22)12-5-3-4-6-13(12)18(21)23/h3-9,20H,1-2H3
    • InChIKey: JUZIRLWSNGRZFF-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC2C(C)=CC=C(C)C=2N1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 334.09535693g/mol
  • 同位素质量: 334.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 568
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 79.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6517547-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate
2248399-55-3
10g
$1839.0 2023-05-25
Enamine
EN300-6517547-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate
2248399-55-3
0.05g
$359.0 2023-05-25
Enamine
EN300-6517547-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate
2248399-55-3
0.5g
$410.0 2023-05-25
Enamine
EN300-6517547-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate
2248399-55-3
5g
$1240.0 2023-05-25
Enamine
EN300-6517547-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate
2248399-55-3
1g
$428.0 2023-05-25
Enamine
EN300-6517547-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate
2248399-55-3
0.1g
$376.0 2023-05-25
Enamine
EN300-6517547-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate
2248399-55-3
0.25g
$393.0 2023-05-25
Enamine
EN300-6517547-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate
2248399-55-3
2.5g
$838.0 2023-05-25

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylateに関する追加情報

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate: A Comprehensive Overview

The compound 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate with CAS No. 2248399-55-3 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoindole derivatives, which are known for their unique structural features and potential applications in drug design and development.

Recent studies have highlighted the importance of isoindole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The 4,7-dimethyl substitution pattern on the indole ring is particularly intriguing, as it may enhance the molecule's stability and bioavailability. Researchers have explored the synthesis of this compound using a variety of methodologies, including tandem cyclization reactions and microwave-assisted synthesis, which have significantly improved the yield and purity of the product.

One of the most notable aspects of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate is its potential as a lead compound in drug discovery. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory therapies. Additionally, its structural flexibility allows for further modification to optimize pharmacokinetic properties and enhance therapeutic efficacy.

The synthesis of this compound involves a multi-step process that begins with the preparation of the isoindole core. This is followed by functionalization at specific positions to introduce the carboxylate group and methyl substituents. The use of green chemistry principles in these reactions has been emphasized to minimize environmental impact and improve sustainability.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structure and purity of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate. These analyses have provided valuable insights into the molecule's stability under various conditions and its suitability for large-scale production.

In conclusion, 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4,7-dimethyl-1H-indole-2-carboxylate represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure, coupled with promising biological activity, positions it as a valuable tool for researchers seeking novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is expected to play a pivotal role in shaping future medical treatments.

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